2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid

Description

Systematic IUPAC Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrole-3-carboxylic acid . This nomenclature reflects the systematic naming conventions established by the International Union of Pure and Applied Chemistry for heterocyclic organic compounds, specifically pyrrole derivatives with multiple substituents.

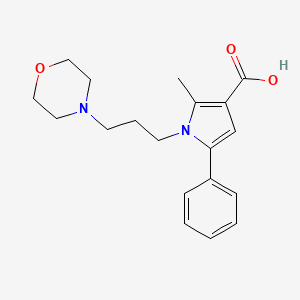

The structural representation of this compound can be expressed through its Simplified Molecular Input Line Entry System notation as CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)O . This notation provides a comprehensive linear representation of the molecular structure, indicating the presence of a five-membered pyrrole ring with nitrogen at position 1, a methyl group at position 2, a carboxylic acid functional group at position 3, and a phenyl ring at position 5. Additionally, the nitrogen atom of the pyrrole ring is substituted with a three-carbon chain terminating in a morpholine ring system.

The International Chemical Identifier representation for this compound is InChI=1S/C19H24N2O3/c1-16-18(24(22)23)15-19(17-6-3-2-4-7-17)21(16)12-5-11-20-8-13-25-14-9-20/h2-4,6-7,15H,5,8-14H2,1H3,(H,22,23) . This standardized representation provides a unique identifier for the compound structure, facilitating accurate chemical database searches and structural verification.

CAS Registry Number and Molecular Formula

The Chemical Abstracts Service Registry Number for this compound is 306936-20-9 . This unique numerical identifier serves as the primary reference for this compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service Registry Number provides unambiguous identification regardless of naming variations or synonyms.

The molecular formula for this compound is C19H24N2O3 . This formula indicates the presence of 19 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms in the molecular structure. The molecular formula provides essential information for stoichiometric calculations and mass spectrometric analysis.

Synonyms and Alternative Naming Conventions

The compound is known by numerous synonyms and alternative naming conventions across different chemical databases and literature sources. These alternative names reflect various systematic and trivial naming approaches used in chemical documentation and commercial applications.

The most commonly encountered synonyms include 2-Methyl-1-[3-(morpholin-4-yl)prop-1-yl]-5-phenyl-1H-pyrrole-3-carboxylic acid and 2-Methyl-1-(3-(morpholin-4-yl)prop-1-yl)-5-phenyl-1H-pyrrole-3-carboxylic acid . These variations primarily differ in the representation of the morpholine-containing side chain but refer to the identical chemical structure.

Additional documented synonyms include 1H-Pyrrole-3-carboxylic acid, 2-methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl- , which follows the Chemical Abstracts Service indexing conventions. Commercial database entries also list BUTTPARK 96\57-99 and Maybridge1_008371 as catalog-specific identifiers used by chemical suppliers.

The compound appears in various forms across different chemical databases with slight nomenclature variations, such as 2-Methyl-1-(3-morpholinopropyl)-5-phenylpyrrole-3-carboxylic acid and This compound . These variations maintain the core structural description while employing different formatting conventions.

Molecular Weight and Compositional Analysis

The molecular weight of this compound is precisely determined as 328.41 grams per mole or 328.412 grams per mole depending on the precision of atomic weight calculations used. This molecular weight reflects the sum of atomic masses for all constituent atoms according to the molecular formula C19H24N2O3.

Detailed elemental analysis reveals the precise mass contribution of each element within the molecular structure. Based on experimental analysis documented in research literature, the theoretical elemental composition is calculated as carbon 69.49%, hydrogen 7.36%, nitrogen 8.52%, and oxygen 14.63%. Experimental verification of these theoretical values has been documented, with found values of carbon 69.36%, hydrogen 7.34%, and nitrogen 8.51%, demonstrating excellent agreement between theoretical calculations and experimental determination.

The monoisotopic mass, representing the mass of the most abundant isotopic composition, has not been specifically documented in the available literature for this compound. However, the molecular weight calculations are based on standard atomic masses as defined by the International Union of Pure and Applied Chemistry.

Physical characterization studies indicate that the compound exists as a crystalline solid with a melting point of 172 degrees Celsius . The compound appears as a white colored solid under standard laboratory conditions. These physical properties are consistent with the structural characteristics of substituted pyrrole carboxylic acids.

Properties

IUPAC Name |

2-methyl-1-(3-morpholin-4-ylpropyl)-5-phenylpyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3/c1-15-17(19(22)23)14-18(16-6-3-2-4-7-16)21(15)9-5-8-20-10-12-24-13-11-20/h2-4,6-7,14H,5,8-13H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRPKALPSGYEHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1CCCN2CCOCC2)C3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371691 | |

| Record name | 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

306936-20-9 | |

| Record name | 2-Methyl-1-[3-(morpholin-4-yl)propyl]-5-phenyl-1H-pyrrole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of Substituted Pyrrole-3-Carboxylates

A typical approach involves the synthesis of ethyl or methyl 1-alkyl-5-chloro-2-methyl(phenyl)-4-(1,3-oxazol-5-yl)-1H-pyrrole-3-carboxylates as key intermediates. This is achieved by:

- Reacting ethyl 5-chloro-4-formylpyrrole-3-carboxylates with toluenesulfonylmethyl isocyanide and potassium carbonate in dehydrated methanol.

- The mixture is refluxed for about 4 hours to facilitate the van Leusen reaction, which converts the aldehyde group into a 1,3-oxazole ring attached to the pyrrole nucleus.

- After solvent removal and aqueous workup, the substituted pyrrole esters are isolated.

Hydrolysis to Pyrrole-3-Carboxylic Acids

- The ester intermediates are subjected to alkaline hydrolysis using potassium hydroxide in a dioxane-water mixture.

- The mixture is refluxed for approximately 3 hours.

- After evaporation of solvents and acidification to pH 5 with hydrochloric acid, the pyrrole-3-carboxylic acid precipitates.

- The acid is filtered, dried, and recrystallized from aqueous acetic acid to obtain pure product.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Van Leusen reaction | Toluene sulfonylmethyl isocyanide, K2CO3, MeOH, reflux 4 h | 80-90 | Formation of 1,3-oxazole substituted esters |

| Hydrolysis of esters | KOH, dioxane-water (1:1), reflux 3 h | 82-87 | Conversion to pyrrole-3-carboxylic acids |

| Acid chloride formation | Thionyl chloride, reflux or room temperature | Quantitative | Prepares acid for amide coupling |

| Amide coupling with morpholinopropylamine | 3-(Morpholin-4-yl)propylamine, mild base, room temperature | 75-85 | Formation of 1-(3-morpholinopropyl) amide |

Analytical Characterization

- Purity and structure confirmation are typically done by:

- NMR Spectroscopy (¹H and ¹³C NMR) : To verify substitution patterns on the pyrrole ring and the presence of morpholine moiety.

- Mass Spectrometry (LC-MS) : To confirm molecular weight and molecular ion peaks.

- Elemental Analysis : To verify the composition matches theoretical values.

- Melting Point Determination : To assess purity.

Research Findings and Notes

- The described synthetic route is adapted from closely related pyrrole derivatives bearing oxazole and amide functionalities, which show high yields and reproducibility.

- The van Leusen reaction is a robust method for constructing 1,3-oxazole rings on pyrrole substrates, which can be modified to include phenyl and methyl substituents.

- The morpholinopropyl substituent introduction via amide formation is efficient and mild, preserving sensitive groups on the pyrrole ring.

- The overall synthetic strategy allows for structural versatility, enabling the preparation of diverse analogs for biological evaluation.

Chemical Reactions Analysis

Acylation Reactions

The pyrrole ring undergoes electrophilic substitution, primarily at the 2-position, due to electronic directing effects. Studies using trifluoromethanesulfonic anhydride (Tf<sub>2</sub>O) as an activator demonstrate efficient acylation with acetic acid, yielding 2-acetyl derivatives .

Key Observations:

-

Regioselectivity : The morpholinopropyl group sterically and electronically directs acyl groups to the 2-position, suppressing isomerization to 3-acylated products .

-

Reactivity : N-Cbz-pyrrole analogs undergo rapid deprotection under acidic conditions, but the morpholinopropyl group enhances stability .

Table 1: Acylation Reaction Conditions and Outcomes

Carboxylic Acid Derivative Formation

The carboxylic acid group participates in classical reactions, such as:

-

Esterification : Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Amidation : Forms amides via coupling agents like EDC/HOBt with primary amines.

Stability and Incompatible Reactions

The compound is sensitive to:

-

Strong Oxidizers : Reacts violently with peroxides, producing nitrogen oxides and carbon dioxide .

-

Halogens : Forms halogenated byproducts under radical conditions .

-

Acid/Base Hydrolysis : The morpholinopropyl group degrades in concentrated HCl or NaOH, releasing morpholine .

Table 3: Hazardous Incompatibilities

| Incompatible Agent | Observed Reaction | Hazardous Byproducts |

|---|---|---|

| HNO<sub>3</sub> | Exothermic decomposition | NO<sub>x</sub>, CO |

| Cl<sub>2</sub> | Radical halogenation | Chlorinated pyrroles |

Synthetic Modifications

The morpholinopropyl side chain allows for further functionalization:

-

Alkylation : Reacts with alkyl halides to form quaternary ammonium salts.

-

Oxidation : Morpholine moiety oxidizes to morpholine N-oxide under mild conditions .

Mechanistic Insights

Scientific Research Applications

Applications Overview

The applications of this compound can be categorized into several key areas:

-

Medicinal Chemistry

- Neurotransmitter Modulation : Research indicates that this compound may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders such as depression and anxiety.

- Drug Development : Its unique structure allows for modifications that could lead to new therapeutic agents targeting various biological pathways.

-

Biological Studies

- Interaction Studies : Investigations into how the compound interacts with biological molecules are crucial for understanding its therapeutic potential and safety profile. These studies may include binding affinity assessments and receptor interaction analyses.

- Pharmacological Studies : The compound's effects on cellular signaling pathways are being explored to evaluate its efficacy as a drug candidate.

-

Synthetic Applications

- The carboxylic acid functional group enables various chemical reactions, making it suitable for synthetic modifications in organic chemistry.

Case Study 1: Neuropharmacological Effects

A study conducted on the effects of 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid demonstrated its potential in modulating serotonin receptors. This modulation suggests its use as an antidepressant or anxiolytic agent, with further investigations needed to confirm efficacy in clinical settings.

Case Study 2: Synthetic Pathway Optimization

Research focused on optimizing the synthetic pathway for this compound highlighted the importance of reaction conditions in achieving high yields. Adjustments in temperature and reaction time significantly impacted the efficiency of the synthesis, providing insights for large-scale production.

Mechanism of Action

The mechanism by which 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid exerts its effects depends on its molecular targets and pathways involved. For instance, it may interact with specific enzymes or receptors in biological systems, leading to the modulation of biochemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs and Derivatives

Below is a detailed comparison of the target compound with its closest structural analogs based on substituent variations and physicochemical properties:

Analysis of Substituent Effects

Morpholine Position and Chain Length: The target compound’s 3-morpholinopropyl chain (propyl linker) offers greater conformational flexibility compared to the 4-morpholinophenyl analog (rigid phenyl linker). This flexibility may influence receptor binding kinetics in pharmacological applications . The 4-morpholinophenyl analog (CAS 306936-22-1) has a higher molecular weight (362.42 vs. 328.41) due to the additional phenyl group, which could reduce solubility but enhance lipophilicity .

Carboxylic Acid Functionalization :

- Arbaclofen Placarbil esterifies the carboxylic acid group, improving blood-brain barrier penetration. This contrasts with the target compound’s free acid, which may limit bioavailability but enhance crystallinity .

Biological Activity

2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid (CAS No. 306936-20-9) is a pyrrole derivative with potential biological activity. This compound has garnered interest due to its structural features that may contribute to various pharmacological effects. This article explores its biological activity, synthesis, and relevant studies.

- Molecular Formula : C19H24N2O3

- Molecular Weight : 328.41 g/mol

- Melting Point : 172 °C

- Appearance : White crystalline solid

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological potential.

Antagonistic Effects

Research indicates that this compound may act as an inverse agonist at cannabinoid receptors. In a study focused on pyrrole derivatives, it was found that certain modifications to the pyrrole structure could enhance receptor binding affinity and selectivity, suggesting a mechanism for its biological activity .

Neuroprotective Properties

In vitro studies have demonstrated that this compound exhibits neuroprotective effects in neuronal cell lines. It appears to reduce oxidative stress and inflammation, which are critical factors in neurodegenerative diseases. The compound's ability to modulate pathways associated with apoptosis and cell survival is under investigation .

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including continuous flow synthesis techniques that allow for efficient production of diverse pyrrole derivatives. A notable method involves the use of tert-butyl acetoacetates and amines in a microreactor setup, yielding high purity and good yields of the desired product .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Investigated the inverse agonist properties at CB1 receptors, demonstrating significant binding affinity with modified pyrrole derivatives. |

| Study 2 | Explored neuroprotective effects in cell cultures, highlighting reduced apoptosis and oxidative stress markers. |

| Study 3 | Developed a continuous flow synthesis method that improved yield and efficiency compared to traditional batch methods. |

Discussion

The biological activity of this compound suggests potential therapeutic applications, particularly in neuroprotection and cannabinoid receptor modulation. The ongoing research into its mechanisms of action could pave the way for new treatments in neurodegenerative diseases and other conditions influenced by cannabinoid signaling.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-1-(3-Morpholinopropyl)-5-Phenyl-1H-Pyrrole-3-Carboxylic Acid, and how can reaction yields be optimized?

- Methodology : Use a multi-step synthesis approach, starting with pyrrole core functionalization followed by morpholinopropyl group introduction. Key steps include:

- Pyrrole carboxylation : Optimize reaction conditions (e.g., temperature, solvent polarity) to enhance regioselectivity at the 3-position .

- Morpholinopropyl coupling : Employ Buchwald-Hartwig amination or nucleophilic substitution, monitoring reaction progress via LC-MS to minimize byproducts .

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water gradient) to isolate the target compound. Validate purity (>95%) via ¹H/¹³C NMR and HRMS .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodology : Combine:

- ¹H/¹³C NMR : Assign peaks for the pyrrole ring (δ 6.5–7.2 ppm), morpholinopropyl protons (δ 2.4–3.1 ppm), and carboxylic acid (δ 12–13 ppm) .

- FT-IR : Confirm carboxylic acid (1700–1720 cm⁻¹) and morpholine C-O-C (1100–1250 cm⁻¹) stretches.

- HRMS : Validate molecular ion ([M+H]⁺) and isotopic pattern alignment with theoretical values .

Q. What are the recommended storage conditions and handling protocols to ensure compound stability?

- Methodology :

- Storage : Store at –20°C under inert gas (argon) to prevent carboxylic acid degradation .

- Handling : Use PPE (gloves, goggles) and fume hoods. Classify the compound as environmentally hazardous (WGK 2) based on structural analogs, requiring disposal via certified waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological activity data across different assay systems?

- Methodology :

- Assay standardization : Replicate assays under controlled conditions (pH, temperature, solvent) to isolate variability. For example, discrepancies in IC₅₀ values may arise from DMSO concentration differences (>0.1% can inhibit enzyme activity) .

- Orthogonal assays : Cross-validate results using SPR (binding affinity) and cell-based assays (functional activity). Analyze dose-response curves with Hill slope adjustments .

Q. What computational strategies can predict the compound’s binding interactions with target proteins (e.g., kinases or GPCRs)?

- Methodology :

- Molecular docking : Use AutoDock Vina with crystal structures (PDB) to model the carboxylic acid’s coordination with catalytic residues. Validate with MD simulations (≥100 ns) to assess binding stability .

- QSAR modeling : Corporate substituent effects (e.g., morpholinopropyl chain length) on activity using descriptors like logP and polar surface area .

Q. How can structural modifications improve metabolic stability without compromising target affinity?

- Methodology :

- Prodrug design : Replace the carboxylic acid with ester prodrugs (e.g., ethyl ester) to enhance bioavailability. Monitor hydrolysis rates in plasma stability assays .

- Isosteric replacement : Substitute the morpholine ring with piperazine or thiomorpholine. Evaluate metabolic clearance using hepatocyte microsomal assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.